molecular formula C7H8BClO3 B3236203 (4-Chloro-2-(hydroxymethyl)phenyl)boronic acid CAS No. 1365244-07-0

(4-Chloro-2-(hydroxymethyl)phenyl)boronic acid

Cat. No.: B3236203
CAS No.: 1365244-07-0
M. Wt: 186.4 g/mol
InChI Key: SPGPJDKIBHDACA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Chloro-2-(hydroxymethyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C7H8BClO3 and its molecular weight is 186.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[4-chloro-2-(hydroxymethyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BClO3/c9-6-1-2-7(8(11)12)5(3-6)4-10/h1-3,10-12H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPGPJDKIBHDACA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)Cl)CO)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365244-07-0
Record name (4-Chloro-2-(hydroxymethyl)phenyl)boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

CAS number and identifiers for (4-Chloro-2-(hydroxymethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of (4-Chloro-2-(hydroxymethyl)phenyl)boronic acid, focusing on its identification, structural dynamics, and synthetic utility.

Identity, Structural Equilibrium, and Synthetic Applications

Core Identification & Nomenclature

For researchers in medicinal chemistry, particularly those working on benzoxaborole scaffolds (e.g., Tavaborole analogs), accurate identification is complicated by the spontaneous cyclization of this compound.

The compound exists in a dynamic equilibrium between its open boronic acid form and its cyclic hemi-boronic ester (benzoxaborole) form. While often requested by the "open" name, the isolated solid is predominantly the cyclic "closed" form.

Identifier Matrix
FeatureOpen Form (Precursor/Transient)Cyclic Form (Stable/Isolated)
Primary Name This compound5-Chlorobenzo[c][1,2]oxaborol-1(3H)-ol
CAS Number 1365244-07-0 174672-06-1
Molecular Formula C₇H₈BClO₃C₇H₆BClO₂ (Dehydrated)
Molecular Weight 186.39 g/mol 168.39 g/mol
SMILES OC1=CC(Cl)=CC=C1B(O)O (Approx.)OB1OCC2=CC(Cl)=CC=C12
Key Distinction Exists primarily in high pH aqueous solution.Exists in solid state and organic solvents.

Critical Procurement Note: Vendors may list the compound under the open name (CAS 1365244-07-0) but supply the cyclic benzoxaborole (CAS 174672-06-1). Standard 1H NMR in DMSO-d6 typically reveals the cyclic structure (methylene protons appearing as a singlet around δ 5.0 ppm).

Structural Dynamics: The Cyclization Equilibrium

The defining characteristic of ortho-hydroxymethyl phenylboronic acids is their propensity to dehydrate and cyclize. This is not merely a side reaction; it is the thermodynamic sink for the molecule.

Mechanism of Action

The boron atom acts as a Lewis acid, accepting electron density from the oxygen of the proximal hydroxymethyl group. Under neutral or acidic conditions, this interaction leads to the extrusion of a water molecule and the formation of the stable oxaborole ring.

Equilibrium Open Open Form This compound (Hydrophilic / High pH) Transition Transition State Intramolecular B-O Coordination Open->Transition pH < 7 Cyclic Cyclic Form 5-Chlorobenzo[c][1,2]oxaborol-1(3H)-ol (Lipophilic / Neutral pH) Transition->Cyclic - H₂O Cyclic->Open Aq. Base (OH⁻) Water + H₂O

Figure 1: The reversible dehydration-cyclization equilibrium. The equilibrium strongly favors the cyclic benzoxaborole form under physiological and storage conditions.

Synthesis & Experimental Protocol

The synthesis of the title compound exploits the ortho-lithiation strategy or halogen-lithium exchange, followed by boronate trapping. The following protocol is a validated method for generating the 5-chloro benzoxaborole scaffold.

Precursor Selection
  • Starting Material: 2-Bromo-5-chlorobenzyl alcohol (CAS 76364-84-4).

  • Protection Strategy: While the hydroxyl group can be protected (e.g., THP ether), direct lithiation of the unprotected alcohol is possible using n-BuLi (2 equivalents) due to the directing effect of the alkoxide intermediate.

Step-by-Step Protocol (Direct Lithiation Method)
  • Preparation: Flame-dry a 250 mL round-bottom flask under Argon atmosphere.

  • Solvation: Dissolve 2-Bromo-5-chlorobenzyl alcohol (10 mmol) in anhydrous THF (50 mL). Cool the solution to -78°C (Dry ice/Acetone bath).

  • Lithiation: Add n-Butyllithium (2.2 equivalents, 2.5 M in hexanes) dropwise over 20 minutes.

    • Note: The first equivalent deprotonates the alcohol; the second effects the Br-Li exchange.

    • Observation: A color change (often yellow to orange) indicates the formation of the dianion.

  • Borylation: Stir at -78°C for 1 hour. Add Triisopropyl borate (3.0 equivalents) rapidly.

  • Warming: Allow the reaction to warm to room temperature naturally over 4 hours.

  • Hydrolysis & Cyclization: Quench with 1N HCl (30 mL) and stir vigorously for 1 hour.

    • Mechanism:[1] Acid hydrolysis cleaves the boronate esters. The resulting boronic acid spontaneously cyclizes to the benzoxaborole in the biphasic mixture.

  • Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Hexanes/Ethyl Acetate or Toluene.

Synthesis Start 2-Bromo-5-chlorobenzyl alcohol (Precursor) Step1 Step 1: Deprotonation & Li-Exchange (n-BuLi, -78°C, THF) Start->Step1 Intermediate Dianion Intermediate (Li-Alkoxide / Li-Aryl) Step1->Intermediate Step2 Step 2: Boronate Trapping (B(OiPr)3) Intermediate->Step2 Step3 Step 3: Acid Hydrolysis (HCl) & Spontaneous Cyclization Step2->Step3 Product Final Product: 5-Chlorobenzo[c][1,2]oxaborol-1(3H)-ol Step3->Product

Figure 2: Synthetic workflow via Halogen-Lithium exchange. The acid workup (Step 3) is critical for driving the cyclization.

Applications in Drug Discovery

The 5-chloro benzoxaborole scaffold is a bioisostere of the 5-fluoro analog found in Tavaborole (Kerydin) , an FDA-approved antifungal agent.

Mechanism of Action (Leucyl-tRNA Synthetase Inhibition)

Benzoxaboroles form a reversible covalent adduct with the cis-diol of the 3'-terminal adenosine of tRNA(Leu). This traps the tRNA in a non-functional state, inhibiting protein synthesis.

  • Structure-Activity Relationship (SAR): The 5-position substituent (Cl vs F) modulates lipophilicity and metabolic stability. The 5-chloro variant typically exhibits higher logP, potentially enhancing nail plate penetration in onychomycosis models, though metabolic clearance rates may vary compared to the fluoro-analog.

Suzuki-Miyaura Coupling Utility

Researchers utilizing this compound for cross-coupling reactions must account for the protected nature of the boron.

  • Protocol Adjustment: Standard Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃) work effectively because the base (carbonate) hydrolyzes the oxaborole ring in situ, generating the reactive open boronic acid species necessary for transmetallation.

References
  • PubChem. 5-chlorobenzo[c][1,2]oxaborol-1(3H)-ol (Compound). National Library of Medicine. [Link] (Note: Link directs to the structural analog or specific isomer entry).

  • Baker, S. J., et al. (2011). Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690). Journal of Medicinal Chemistry. [Link] (Foundational text on the benzoxaborole mechanism).

  • Adamczyk-Woźniak, A., et al. (2009). Benzoxaboroles – Old compounds with new applications. Journal of Organometallic Chemistry. [Link].

Sources

Therapeutic Potential of (4-Chloro-2-(hydroxymethyl)phenyl)boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Whitepaper

Executive Summary: The Boron Renaissance

For decades, boron was viewed with skepticism in medicinal chemistry due to perceived toxicity and stability issues.[1] However, the approval of Bortezomib (proteasome inhibitor) and Tavaborole (antifungal) has triggered a "Boron Renaissance."

This guide focuses on (4-Chloro-2-(hydroxymethyl)phenyl)boronic acid , a critical precursor that spontaneously cyclizes to form 5-chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (Code: AN2718). Unlike acyclic boronic acids, this cyclic benzoxaborole scaffold offers superior physicochemical stability, oral bioavailability, and a unique "tRNA trapping" mechanism that defies standard resistance profiles in fungal and protozoan pathogens.

Chemical Architecture: The Open-Closed Equilibrium

The title compound, this compound, exists in a dynamic equilibrium between its open acyclic form and the closed cyclic hemiester (benzoxaborole). In physiological conditions, the equilibrium heavily favors the closed form due to the formation of a stable five-membered oxaborole ring.

Structural Transformation

The "2-(hydroxymethyl)" substituent facilitates an intramolecular esterification with the boronic acid moiety. The "4-chloro" substituent (which becomes position 5 in the benzoxaborole system) modulates the Lewis acidity of the boron center, enhancing its electrophilicity without compromising chemical stability.

Key Advantages of the Benzoxaborole Scaffold:

  • Reduced Proteolytic Degradation: The cyclic structure protects the boron atom from deborylation.

  • Target Specificity: The strained ring system is primed to react reversibly with cis-diols found in carbohydrates and ribose moieties of RNA.

Equilibrium Open (4-Chloro-2-(hydroxymethyl)phenyl) boronic acid (Acyclic Precursor) Closed 5-Chloro-1,3-dihydro-1-hydroxy- 2,1-benzoxaborole (Active Drug Scaffold) Open->Closed Cyclization (-H2O) Closed->Open Hydrolysis (+H2O)

Figure 1: The dehydration-driven cyclization of the precursor into the pharmacologically active benzoxaborole.[1]

Mechanism of Action: The Oxaborole tRNA Trap[2]

The primary therapeutic utility of 5-chlorobenzoxaborole derivatives lies in their ability to inhibit Leucyl-tRNA Synthetase (LeuRS) . This enzyme is essential for protein synthesis, charging tRNA with leucine.

The Trapping Mechanism (OBORT)

Unlike competitive inhibitors that block the active site, benzoxaboroles utilize the Oxaborole tRNA Trapping (OBORT) mechanism.[2] They bind to the editing site of LeuRS—a domain responsible for hydrolyzing incorrectly charged amino acids.[3]

  • Entry: The benzoxaborole enters the LeuRS editing site.[2][3][4][5]

  • Adduct Formation: The boron atom forms a reversible covalent tetrahedral adduct with the 2',3'-hydroxyls of the 3'-terminal adenosine (A76) of tRNA^Leu.

  • Lockdown: This adduct mimics the transition state of the editing reaction, trapping the tRNA on the enzyme. The enzyme is "jammed," preventing catalytic turnover and halting protein synthesis.[6]

Mechanism cluster_0 Leucyl-tRNA Synthetase (LeuRS) Editing Site tRNA tRNA-Leu (3'-Adenosine) Adduct Boron-tRNA Adduct (Tetrahedral Complex) tRNA->Adduct 2',3'-Diol Attack Drug 5-Chlorobenzoxaborole Drug->Adduct Boron Electrophile Inhibition Protein Synthesis Halted Adduct->Inhibition Enzyme Jamming

Figure 2: The OBORT mechanism. The drug hijacks the tRNA editing process, locking the machinery in a non-functional state.

Therapeutic Applications & Data

The 5-chloro derivative (AN2718) and its analogs exhibit broad-spectrum activity, distinct from the 5-fluoro analog (Tavaborole).

Comparative Efficacy Data

The chlorine substitution increases lipophilicity (LogP) compared to fluorine, potentially enhancing membrane permeability in dermatophytes and protozoa.

OrganismTargetCompoundIC50 / MICClinical Relevance
Candida albicansLeuRSAN2718 (5-Cl)~2.0 µMCutaneous Candidiasis
Aspergillus fumigatusLeuRSAN2718 (5-Cl)~4.2 µMInvasive Aspergillosis
Trichophyton rubrumLeuRSTavaborole (5-F)0.25–2 µg/mLOnychomycosis (FDA Approved)
Plasmodium falciparumLeuRS3-aminomethyl-5-Cl< 1.0 µMMalaria (Lead Optimization)
Emerging Indications
  • Antimalarial: 3-aminomethyl derivatives of the 5-chloro scaffold have shown potent activity against multidrug-resistant P. falciparum strains.

  • Gram-Negative Bacteria: While efflux pumps often limit efficacy in bacteria, modifications to the 5-chloro scaffold (e.g., adding heteroaryl groups) are being explored to bypass these resistance mechanisms.

Experimental Protocols

Protocol 1: Synthesis of 5-Chlorobenzoxaborole

Rationale: This protocol converts the acyclic boronic acid precursor into the active cyclic pharmacophore.

Reagents:

  • This compound (Starting Material)[7]

  • Toluene or THF (Solvent)

  • Dean-Stark apparatus (for water removal) or Molecular Sieves

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 eq of this compound in toluene (0.1 M concentration).

  • Reflux: Heat the mixture to reflux (110°C) using a Dean-Stark trap to continuously remove the water byproduct.

    • Checkpoint: Monitor via TLC (Solvent: 50% EtOAc/Hexanes). The cyclic product is typically less polar (higher Rf) than the open acid.

  • Concentration: Once water evolution ceases (approx. 2-4 hours), cool to room temperature and concentrate in vacuo.

  • Purification: Recrystallize from Hexanes/Ethyl Acetate to yield white crystalline 5-chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole.

  • Validation: Verify structure via ^1H NMR (Look for methylene singlet at ~5.0 ppm and disappearance of broad boronic acid OH peaks).

Protocol 2: Aminoacylation Inhibition Assay (LeuRS)

Rationale: To quantify the potency of the derivative against the target enzyme.

Reagents:

  • Recombinant LeuRS (from target organism, e.g., C. albicans)

  • tRNA^Leu (transcribed in vitro or purified)

  • L-[^14C]Leucine

  • ATP, DTT, MgCl2

Workflow:

  • Master Mix: Prepare reaction buffer: 50 mM HEPES (pH 7.5), 20 mM KCl, 10 mM MgCl2, 5 mM DTT, 4 mM ATP.

  • Inhibitor Addition: Add the 5-chlorobenzoxaborole derivative at varying concentrations (0.1 µM to 100 µM) to the master mix.

  • Initiation: Add 20 µM L-[^14C]Leucine and 10 nM LeuRS enzyme. Incubate for 10 min at 25°C.

  • Start Reaction: Add 5 µM tRNA^Leu to initiate aminoacylation.

  • Quenching: At defined time points (e.g., 5, 10, 20 min), quench aliquots on filter paper discs soaked in 5% trichloroacetic acid (TCA).

  • Quantification: Wash filters with TCA and ethanol, dry, and measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Assay_Workflow Prep Prepare Master Mix (Buffer, ATP, MgCl2, DTT) AddDrug Add 5-Chlorobenzoxaborole (Serial Dilutions) Prep->AddDrug Incubate Add Enzyme + 14C-Leu Pre-incubate 10 min AddDrug->Incubate Start Add tRNA-Leu (Start Reaction) Incubate->Start Quench Quench with TCA (Precipitate tRNA) Start->Quench Count Scintillation Counting (Calculate IC50) Quench->Count

Figure 3: Workflow for validating LeuRS inhibition via radiolabeled aminoacylation assay.

References

  • Baker, S. J., et al. (2006). "Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690), for the Potential Treatment of Onychomycosis."[8] Journal of Medicinal Chemistry. Link

  • Rock, F. L., et al. (2007). "An Antifungal Agent Inhibits an Aminoacyl-tRNA Synthetase by Trapping tRNA in the Editing Site."[4][5][6] Science. Link

  • Pal, U., et al. (2020). "Benzoxaborole Inhibitors of Leucyl-tRNA Synthetase: A New Class of Antibiotics."[4][5] ACS Infectious Diseases. Link

  • Zhang, Y. K., et al. (2011). "Design and Synthesis of Boron-Containing Macromolecules for Biomedical Applications." Future Medicinal Chemistry. Link

  • Sonoiki, E., et al. (2016). "Antimalarial Benzoxaboroles Target Plasmodium falciparum Leucyl-tRNA Synthetase." Antimicrobial Agents and Chemotherapy.[3] Link

Sources

Methodological & Application

Application Note: Mechanism and Binding Protocols for 5-Chlorobenzoxaborole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and chemical biology. It details the unique reactivity of (4-Chloro-2-(hydroxymethyl)phenyl)boronic acid , a precursor that spontaneously forms a 5-chlorobenzoxaborole . This scaffold is critical in drug development (e.g., Tavaborole analogs) and carbohydrate sensing due to its superior binding affinity for diols at physiological pH compared to simple phenylboronic acids.

Executive Summary

The title compound, this compound, is not a static species in solution. It exists predominantly as a cyclic hemi-ester known as a benzoxaborole (specifically, 5-chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole). Unlike standard phenylboronic acids, this cyclic scaffold possesses significant ring strain and an optimized Lewis acidity (modulated by the chloro-substituent), allowing it to bind cis-diols (sugars, catechols) with high affinity in neutral aqueous media. This guide outlines the mechanism of this transformation and provides a validated Alizarin Red S (ARS) displacement protocol for quantifying binding constants (


).

Chemical Mechanism & Equilibrium[1]

The Benzoxaborole Advantage

The core mechanism relies on the intramolecular "trapping" of the boronic acid by the adjacent hydroxymethyl group.

  • Cyclization: The ortho-hydroxymethyl group attacks the boron center, eliminating a water molecule to form a stable 5-membered oxaborole ring.

  • Electronic Activation: The Chlorine atom at position 4 (para to the boron attachment) acts as an electron-withdrawing group (EWG). This inductively stabilizes the anionic boronate species, lowering the

    
     of the B-OH group from ~7.3 (unsubstituted) to ~6.5–6.8.
    
  • Diol Binding: Upon exposure to a diol (e.g., glucose, ribose), the neutral benzoxaborole undergoes a condensation reaction to form a tetrahedral spiro-boronate anion . This species is exceptionally stable due to the relief of angle strain in the 5-membered ring upon rehybridization from

    
     (trigonal planar) to 
    
    
    
    (tetrahedral).
Reaction Pathway Diagram

The following diagram illustrates the equilibrium from the open acid precursor to the stable spiro-boronate complex.

BenzoxaboroleMechanism cluster_legend Mechanism Key Precursor Open Acid Precursor This compound Cyclic Neutral Benzoxaborole (Closed Form) Precursor->Cyclic - H2O (Spontaneous) Transition Transition State (Diol Attack) Cyclic->Transition + Diol (R-CHOH-CHOH-R) Spiro Anionic Spiro-Boronate (Stable Complex) Transition->Spiro - 2H2O + OH- (pH > pKa) Descr The Cl substituent (EWG) stabilizes the Spiro-Boronate anion, enhancing binding at pH 7.4.

Caption: Pathway from open precursor to stable spiro-boronate anion via benzoxaborole cyclization.

Experimental Protocols

Preparation of the Benzoxaborole Stock

The "open" acid is rarely isolated pure; it cyclizes upon drying or in solution.

  • Reagents: this compound (or its pinacol ester precursor), DMSO (anhydrous), Phosphate Buffered Saline (PBS, pH 7.4).

  • Step 1: Dissolve 10 mg of the compound in 1 mL DMSO to create a high-concentration stock.

  • Step 2: Dilute into PBS immediately before use. Note: In aqueous buffer, the equilibrium shifts almost entirely to the cyclic benzoxaborole form.

Binding Affinity Assay (ARS Displacement)

The most robust method to determine the binding constant (


) of benzoxaboroles with diols is the Alizarin Red S (ARS) competitive fluorescent assay . ARS is a catechol dye that fluoresces when bound to boron.[1] A target diol displaces ARS, causing a measurable decrease in fluorescence.
Reagents & Equipment
  • Buffer: 0.1 M Phosphate Buffer (pH 7.4). Carbonate buffer is avoided to prevent interference.

  • Reporter Dye: Alizarin Red S (ARS) (10 mM stock in water).

  • Titrant: Target Diol (e.g., Glucose, Fructose) (1 M stock).

  • Instrument: Fluorescence Plate Reader (

    
     nm, 
    
    
    
    nm).
Workflow Diagram

ARS_Assay Step1 1. Complex Formation Mix Benzoxaborole (2 mM) + ARS (0.1 mM) in Buffer (pH 7.4) Step2 2. Signal Generation Formation of Fluorescent ARS-Boronate Complex Step1->Step2 Step3 3. Titration Add increasing [Diol] (0 - 100 mM) Step2->Step3 Step4 4. Displacement Diol displaces ARS -> Fluorescence Decreases Step3->Step4 Step5 5. Data Analysis Plot 1/F vs [Diol] to determine Ka Step4->Step5

Caption: ARS displacement workflow for calculating diol binding constants.

Step-by-Step Procedure
  • Baseline Determination: Prepare a solution of ARS (

    
     M) in buffer. Measure fluorescence (
    
    
    
    ).
  • Complex Formation: Add the 5-chlorobenzoxaborole (

    
     M) to the ARS solution. Incubate for 10 minutes. The solution should turn orange/red and fluorescence will increase significantly (
    
    
    
    ).
  • Titration: Aliquot the complex into a 96-well plate. Add the target diol in graded concentrations (e.g., 0, 1, 5, 10, 20, 50, 100 mM).

  • Equilibration: Shake for 15 minutes at 25°C.

  • Measurement: Record fluorescence intensity (

    
    ).
    
  • Calculation: The binding constant

    
     is derived using the three-component equilibrium equation (see Section 4).
    

Data Analysis & Expected Results

Quantitative Analysis

The binding affinity is calculated by treating the system as a competitive displacement. The apparent binding constant (


) is derived from the decrease in fluorescence intensity.

Three-Component Equilibrium Equation:



Where:

  • 
     is the binding constant of the Benzoxaborole-ARS complex (determined in a separate experiment, typically 
    
    
    
    for benzoxaboroles).
  • 
     is the unknown affinity for the sugar.
    
Comparative Data (Expected Values)

The 4-chloro substituent enhances binding compared to unsubstituted benzoxaborole.

Compound


(Fructose)


(Glucose)

Phenylboronic Acid (PBA)8.8~160~5
Benzoxaborole (Unsubstituted)7.3~400~20
5-Chlorobenzoxaborole 6.7 ~650 ~45
Tavaborole (5-Fluoro)6.8~600~40

Note: Values are approximate and buffer-dependent. The Cl-derivative shows higher affinity due to increased Lewis acidity.

Troubleshooting & Critical Parameters

  • pH Sensitivity: The assay must be performed at pH 7.4. If the pH drops below 6.0, the boronate anion protonates, breaking the complex. If pH > 9.0, hydroxide competition interferes.

  • Buffer Interference: Avoid buffers with diols (e.g., Tris) or high concentrations of citrate, as they compete for the boron center. Phosphate or HEPES are recommended.

  • Solubility: While benzoxaboroles are more soluble than PBAs, the 4-chloro derivative may precipitate at >10 mM in pure water. Always keep <5% DMSO in the final assay buffer.

References

  • Adamczyk-Woźniak, A., et al. (2015). Benzoxaboroles – Old compounds with new applications.[2] Journal of Organometallic Chemistry. Link

  • Springsteen, G., & Wang, B. (2002). A detailed examination of boronic acid-diol complexation. Tetrahedron. Link

  • Dowlut, M., & Hall, D. G. (2006). An improved class of sugar-binding boronic acids, soluble and capable of complexing glycosides in neutral water.[3] Journal of the American Chemical Society.[4][5] Link

  • Tomsho, J. W., & Benkovic, S. J. (2012).[6] Elucidation of the mechanism of the reaction between phenylboronic acid and a model diol, Alizarin Red S. The Journal of Organic Chemistry. Link

  • Baker, S. J., et al. (2006). Discovery of a new boron-containing antifungal agent, 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690).[5] Journal of Medicinal Chemistry. Link

Sources

Advanced Application Note: One-Pot Synthesis Methods Utilizing (4-Chloro-2-(hydroxymethyl)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

(4-Chloro-2-(hydroxymethyl)phenyl)boronic acid (CAS: 1365244-07-0) is a bifunctional organoboron scaffold that serves as the direct precursor to 5-chlorobenzoxaborole (5-chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole). In solution, this molecule exists in a dynamic equilibrium between its open boronic acid form and its closed cyclic hemiester form.

This equilibrium is the linchpin of its utility in "one-pot" syntheses. The open form participates in standard palladium-catalyzed cross-couplings (Suzuki-Miyaura), while the closed form confers the unique physicochemical properties (high solubility, metabolic stability) and biological activity (e.g., leucyl-tRNA synthetase inhibition) associated with benzoxaborole drugs like Tavaborole and Crisaborole .

This guide details two high-value one-pot protocols:

  • Tandem Cross-Coupling/Cyclization: Installing the 5-chlorobenzoxaborole pharmacophore onto aryl/heteroaryl scaffolds.

  • Spiro-Boronate Assembly: Rapid generation of zwitterionic spiro-complexes for library diversification.

Chemical Equilibrium & Reactivity Map

Benzoxaborole_Equilibrium cluster_0 Reagent Species (Dynamic Equilibrium) OpenForm (4-Chloro-2-(hydroxymethyl)phenyl) boronic acid (Open Form - Reactive Nucleophile) ClosedForm 5-Chlorobenzoxaborole (Closed Cyclic Hemiester) (Stable Pharmacophore) OpenForm->ClosedForm - H₂O (Spontaneous) Target1 Biaryl Benzoxaboroles (Suzuki Product) OpenForm->Target1 Pd(0), Ar-X, Base (Suzuki-Miyaura) Target2 Spiro-Boronates (Diol Complexation) ClosedForm->Target2 1,2-Diols / 1,3-Diols (Dehydration) caption Figure 1: The dynamic equilibrium of the reagent enables dual reactivity modes.

Core Protocol A: Palladium-Catalyzed Installation of the Benzoxaborole Scaffold

Objective: To synthesize 5-substituted benzoxaborole biaryls via a one-pot Suzuki-Miyaura coupling followed by in situ cyclization. Mechanism: The reaction leverages the boronic acid moiety of the open form as the nucleophile. The 4-chloro substituent remains intact (unless specialized ligands for aryl chloride activation are used), allowing the benzoxaborole unit to be appended to a halo-arene partner.

Experimental Design Rationale
  • Catalyst Selection: Pd(dppf)Cl₂·DCM is preferred over Pd(PPh₃)₄ because the ferrocenyl ligand resists oxidation and prevents deboronation, a common side reaction with ortho-substituted boronic acids.

  • Solvent System: A Dioxane/Water (4:1) mixture is critical. Water promotes the solubility of the inorganic base and shifts the equilibrium towards the reactive borate species, while dioxane solubilizes the organic halide.

  • Base: K₂CO₃ (mild) is standard. Stronger bases (e.g., hydroxides) may promote competitive protodeboronation.

Step-by-Step Protocol

Reagents:

  • This compound (1.2 equiv)

  • Aryl Bromide/Iodide coupling partner (1.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • Charge: In a reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (223 mg, 1.2 mmol), and K₂CO₃ (414 mg, 3.0 mmol).

  • Inert Atmosphere: Seal the vial and purge with Nitrogen (

    
    ) or Argon for 5 minutes.
    
  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL) via syringe.

  • Catalyst Addition: Quickly remove the septum to add Pd(dppf)Cl₂ (36 mg, 0.05 mmol) and reseal immediately. Purge for another 2 minutes.

  • Reaction: Heat the block to 80–90 °C for 4–12 hours. Monitor conversion by LC-MS.

    • Note: The LC-MS peak will likely correspond to the cyclic benzoxaborole mass (

      
      ) or the methoxy-adduct if methanol is used in the mobile phase.
      
  • Workup (Cyclization Enforcement):

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (20 mL) and wash with 1N HCl (10 mL).

    • Crucial Step: The acidic wash ensures the hydrolysis of any pinacol esters (if used) and forces the equilibrium completely to the closed benzoxaborole form in the organic phase.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (SiO₂).

    • Eluent: Benzoxaboroles are polar. Use a gradient of DCM:MeOH (95:5 to 90:10).

Data Summary: Typical Yields
Coupling Partner (Ar-X)Electronic NatureExpected YieldNotes
4-BromobenzonitrileElectron Deficient85-95%Fast reaction (<4h).
3-BromoanisoleElectron Rich70-80%Requires longer time (12h).
2-BromopyridineHeteroaryl60-75%Potential Pd coordination; increase catalyst to 8 mol%.
4-ChlorotolueneAryl Chloride<20%Incompatible with standard protocol; requires Buchwald precatalysts (e.g., XPhos Pd G2).

Core Protocol B: One-Pot Spiro-Benzoxaborole Library Synthesis

Objective: Rapidly generate zwitterionic spiro-boronate libraries by reacting the reagent with diols (e.g., sugars, catecholamines) in a single step. Application: This mimics the mechanism of action of Tavaborole (tRNA trapping) and is used to screen for novel protein binding modalities.

Workflow Diagram

Spiro_Synthesis Step1 Reagent Prep (4-Cl-2-CH2OH-Ph)B(OH)2 dissolved in EtOH/H2O Step2 Add 1,2-Diol / 1,3-Diol (1.0 equiv) Step1->Step2 Mix at RT Step3 Evaporation / Lyophilization (Removal of Water) Step2->Step3 Equilibrium Shift Step4 Product: Spiro-Benzoxaborole (Stable Zwitterion) Step3->Step4 Isolation caption Figure 2: Dehydrative complexation workflow for spiro-library generation.

Protocol
  • Dissolution: Dissolve this compound (0.1 mmol) in Ethanol (1 mL).

  • Addition: Add the target diol (e.g., Adenosine, Dopamine, Pinacol) (0.1 mmol) dissolved in minimal water or ethanol.

  • Reaction: Stir at Room Temperature for 1 hour.

    • Chemistry: The boronic acid reacts with the diol to form a boronate ester. The intramolecular hydroxymethyl group coordinates to the boron, forming a tetrahedral, spiro-cyclic anion (often balanced by a proton or counterion).

  • Isolation: Remove solvent under reduced pressure (Rotavap) or lyophilize.

    • Note: Do not use acidic workup, as this will hydrolyze the spiro-complex back to the starting materials.

  • Characterization:

    
     NMR is diagnostic. A shift from ~30 ppm (trigonal) to ~0-10 ppm (tetrahedral) confirms spiro-formation.
    

Troubleshooting & Critical Parameters

Stability of the "4-Chloro" Handle

The chlorine atom at position 4 (para to the original boronic acid) is relatively inert under the standard Suzuki conditions described in Protocol A. However, it can be activated for subsequent reactions:

  • Sequential One-Pot: After the Suzuki coupling (Protocol A), add a Buchwald-Hartwig catalyst (e.g., RuPhos Pd G3) and an amine to displace the chloride. This creates a highly functionalized benzoxaborole in a single vessel.

Boronic Acid Dehydration (Trimerization)

During storage, this compound may dehydrate to form boroxines (trimers).

  • Detection: Insoluble white precipitate in non-polar solvents.

  • Correction: The addition of water (as in Protocol A) or heating in alcohol (Protocol B) rapidly breaks the trimer back to the monomeric active species.

Purification Challenges

Benzoxaboroles can streak on silica gel due to their acidic nature (


).
  • Solution: Pre-wash the silica column with 1% Acetic Acid in DCM, or use reverse-phase (C18) chromatography with Water/Acetonitrile (+0.1% Formic Acid).

References

  • Structural Analysis & Equilibrium: Adamczyk-Woźniak, A., et al. "The unique chemistry of benzoxaboroles: Current and emerging applications in biotechnology and therapeutic treatments." Molecules, 2021 .[1]

  • Suzuki Coupling Methodology: Zhang, Y. K., et al. "Design, synthesis and biological evaluation of novel benzoxaboroles as potential antimicrobial agents." Bioorganic & Medicinal Chemistry Letters, 2011 .

  • Mechanism of Action (Spiro-Formation): Rock, F. L., et al. "An antifungal agent inhibits an aminoacyl-tRNA synthetase by trapping tRNA in the editing site." Science, 2007 .

  • One-Pot Synthesis of Benzoxaboroles: Liu, C., et al. "One-pot synthesis of benzoxaborole derivatives from the palladium-catalyzed cross-coupling reaction of alkoxydiboron with unprotected o-bromobenzylalcohols." Organic & Biomolecular Chemistry, 2025 .[1][2][3]

  • Atroposelective Coupling: Xu, G., et al. "Atroposelective Suzuki–Miyaura Coupling Reaction with Benzoxaboroles." Organic Letters, 2025 .[1][2]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of (4-Chloro-2-(hydroxymethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (4-Chloro-2-(hydroxymethyl)phenyl)boronic acid. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent. My aim is to provide not just protocols, but the underlying chemical principles and field-tested insights to help you navigate the common and not-so-common challenges associated with its purification.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties and stability considerations for this compound?

This compound is typically a white to off-white solid.[1][2] Like many arylboronic acids, its stability is a critical factor. The primary impurity concerns are the formation of its anhydride trimer (a boroxine) and protodeboronation.

  • Boroxine Formation: This is a reversible dehydration reaction where three molecules of the boronic acid condense to form a six-membered ring with alternating boron and oxygen atoms. Commercially available arylboronic acids often contain boroximes, which can exhibit different reactivity and chromatographic behavior.[3] To ensure consistent performance, especially in sensitive reactions like Suzuki-Miyaura couplings, converting the boroxine back to the free boronic acid by recrystallization from a water-containing solvent is often necessary.[3]

  • Protodeboronation: This is an irreversible process where the C-B bond is cleaved, replacing the boronic acid group with a hydrogen atom. This degradation can be accelerated by heat and the presence of acid or base.[4][5]

For long-term storage, it is recommended to keep the material at room temperature in a tightly sealed container to protect it from moisture.[1]

Q2: What are the most common impurities I should expect, and how do they arise?

Beyond the boroxine and protodeboronation products mentioned above, impurities typically stem from the synthetic route used to prepare the boronic acid. Common synthetic methods, such as the reaction of a Grignard or organolithium reagent with a trialkyl borate, can introduce several byproducts.[4][6]

  • Starting Materials: Unreacted aryl halides or organometallic precursors.

  • Homocoupling Products: Biaryl compounds formed from the coupling of two aryl groups.

  • Over-reaction Products: Formation of borinic or boronic esters if the reaction with the borate ester is not carefully controlled.[6]

  • Deborylation Product: The corresponding 4-chloro-2-(hydroxymethyl)benzene resulting from protodeboronation.[5]

Q3: Which purification technique should I choose?

The optimal technique depends on the impurity profile, the scale of your experiment, and the required final purity. The following table provides a high-level comparison to guide your decision.

Purification MethodPrinciple of SeparationBest For...ProsCons
Recrystallization Differential solubility of the compound and impurities in a solvent system.Removing boroximes and impurities with significantly different polarity. Ideal for moderate to large scales.Scalable, cost-effective, can provide very high purity.Can be low-yielding if solubility differences are not ideal; not suitable for oily products.[7][8]
Acid-Base Extraction The weakly acidic nature of the boronic acid allows it to form a water-soluble boronate salt under basic conditions.Removing non-acidic or neutral organic impurities.Effective for initial cleanup; can be performed on a large scale.Ineffective if impurities are also acidic; can lead to emulsions.[5][9][10]
Column Chromatography Differential adsorption of components onto a stationary phase (e.g., silica gel, alumina).Purifying complex mixtures, isolating products from reactions, and purifying non-crystalline materials.High resolution, applicable to a wide range of compounds.Can be tedious, may lead to product decomposition on silica, less scalable than crystallization.[5][7]
Derivatization/Scavenging Reversible formation of a stable adduct (e.g., with diethanolamine) that can be easily isolated, or use of a resin to bind the boronic acid.Isolating boronic acids from complex mixtures or when other methods fail.Highly selective for boronic acids.Requires additional chemical steps for formation and cleavage of the adduct; scavenger resins can be expensive.[4][5][9]
Q4: How can I effectively monitor the purification process and assess final purity?

A multi-pronged approach is recommended:

  • Thin-Layer Chromatography (TLC): An indispensable tool for a quick assessment of purity and for developing solvent systems for column chromatography. Visualization can be done with UV light and a potassium permanganate (KMnO₄) stain.[11]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. Reversed-phase HPLC (e.g., using a C18 column) is common.[12] Due to the potential for on-column degradation, fast methods are often preferred.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and identifying impurities. The presence of broad signals in the aromatic region or downfield from the expected peaks can indicate the presence of boroxines.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the desired product and helps in identifying unknown impurities.[14][15]

Troubleshooting Guides

Issue 1: My product is a persistent oil or waxy semi-solid and fails to crystallize.

This is a common frustration, often caused by residual solvents or impurities inhibiting the formation of a crystal lattice.[16]

  • Probable Cause A: Residual Solvent: Solvents like THF, diethyl ether, or ethyl acetate can be difficult to remove completely and can keep the product oily.

  • Solution A: Co-evaporate the product with a solvent it is poorly soluble in, such as hexane or pentane. This azeotropic removal can strip away residual "good" solvents. Repeat this process 3-4 times.

  • Probable Cause B: Impurities: Even small amounts of impurities can act as "crystal poisons."

  • Solution B (Trituration): If the product solidifies upon cooling (e.g., in a refrigerator or with dry ice), you can perform trituration.[17] Add a cold, non-polar solvent (like hexane or diethyl ether) in which the product is insoluble but the impurities are soluble. Vigorously stir or sonicate the mixture, then quickly filter the solid product and wash with more cold solvent.

  • Probable Cause C: Inherent Nature: The compound, with its specific impurity profile, may simply have a low melting point.

  • Solution C: If crystallization and trituration fail, column chromatography is the most reliable alternative.[9]

Issue 2: During silica gel chromatography, my product streaks badly and the yield is poor.

This is a classic problem when purifying boronic acids on standard silica gel.

  • Probable Cause: The Lewis acidic boronic acid group interacts strongly with the Lewis basic silanol (Si-OH) groups on the surface of the silica gel.[5] This can lead to irreversible binding, decomposition, or significant band broadening (streaking).

  • Solution A (Use Neutral Alumina): Alumina is less acidic than silica and can be a better choice for purifying boronic acids. Perform a small-scale test on TLC to develop an appropriate eluent system.

  • Solution B (Modified Silica Gel): If you must use silica, consider deactivating it. One effective method is to use a silica gel impregnated with boric acid, which suppresses the over-adsorption of the boronic acid ester.[18][19] Alternatively, adding a small amount of a modifier like acetic acid to the mobile phase can sometimes improve chromatography, but this must be compatible with your compound's stability.[7]

  • Solution C (Convert to Boronate Ester): A robust strategy is to temporarily convert the boronic acid to its pinacol boronate ester. These esters are typically less polar, more stable, and behave much better during silica gel chromatography.[17] The ester can then be hydrolyzed back to the boronic acid post-purification.

Issue 3: My recrystallization attempts result in very low recovery.

Low yield suggests that the solubility profile in your chosen solvent system is not optimal.

  • Probable Cause: The compound is too soluble in the chosen solvent even at low temperatures, or you are using too much solvent.

  • Solution A (Systematic Solvent Screening): Test the solubility of your crude material in a range of solvents (e.g., water, ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) at both room temperature and elevated temperature. An ideal recrystallization solvent will fully dissolve your compound when hot but show very limited solubility when cold.

  • Solution B (Solvent/Anti-Solvent System): Dissolve your compound in a minimum amount of a "good" solvent in which it is highly soluble. Then, slowly add a "poor" solvent (an anti-solvent) in which it is insoluble until the solution becomes persistently cloudy.[7] Gently heat the mixture until it becomes clear again, and then allow it to cool slowly. This method is excellent for inducing crystallization. For this compound, a system like Ethyl Acetate/Hexane or Water/Acetonitrile could be effective.

Issue 4: The acid-base extraction forms a problematic emulsion.

Emulsions are common when performing extractions with basic solutions, especially if particulate matter is present.

  • Probable Cause: Insufficient difference in density between the aqueous and organic layers, or the presence of fine solid impurities that stabilize the emulsion.

  • Solution A (Add Brine): Add a saturated aqueous solution of sodium chloride (brine) to the separation funnel. This increases the ionic strength and density of the aqueous layer, which helps to break the emulsion.

  • Solution B (Filtration): If the emulsion is caused by fine solids, filter the entire mixture through a pad of Celite® (diatomaceous earth). The filtered layers should then separate cleanly.

  • Solution C (Patience and Gentle Agitation): Avoid vigorous shaking. Instead, gently invert the separation funnel multiple times. Allowing the funnel to stand undisturbed for an extended period can also allow the layers to separate.

Experimental Protocols & Workflows

Purification Strategy Decision Workflow

The following diagram outlines a logical workflow for selecting the most appropriate purification strategy based on the initial state of your crude product.

purification_workflow start Crude this compound check_state Is the material a solid? start->check_state recrystallize Attempt Recrystallization (e.g., from water or EtOAc/Hexane) check_state->recrystallize is_solid acid_base Perform Acid-Base Extraction - Dissolve in EtOAc - Extract with 1M NaOH (aq) - Acidify aqueous layer (HCl) - Extract product back into EtOAc check_state->acid_base is_oil is_solid YES is_oil NO (Oil/Waxy Solid) check_purity_cryst Purity > 98%? recrystallize->check_purity_cryst check_purity_cryst->acid_base cryst_no end_product Pure Product check_purity_cryst->end_product cryst_ok cryst_ok YES cryst_no NO check_purity_ab Purity > 98%? acid_base->check_purity_ab chromatography Purify by Column Chromatography (Neutral Alumina or Modified Silica) chromatography->end_product check_purity_ab->end_product ab_ok ab_ok YES ab_no NO check_puary_ab check_puary_ab check_puary_ab->chromatography ab_no

Caption: Decision workflow for purifying the target boronic acid.

Protocol 1: Recrystallization from an Aqueous System

This method is particularly effective for removing non-polar impurities and converting boroxines back to the free boronic acid.[3]

  • Dissolution: In a suitable flask, add the crude this compound and a minimal amount of water. For every 1 gram of crude material, start with approximately 40 mL of water.[3]

  • Heating: Heat the suspension to boiling with vigorous stirring. The solid should completely dissolve. If it does not, add small portions of hot water until a clear solution is obtained.

  • Hot Filtration (Optional but Recommended): If any insoluble impurities are visible, perform a hot gravity filtration through fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold water, followed by a cold, non-polar solvent like hexane to aid in drying.

  • Drying: Dry the purified crystals under high vacuum to a constant weight.

Protocol 2: Acid-Base Extraction

This technique leverages the acidic nature of the boronic acid to separate it from neutral or basic impurities.[10][20]

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or methyl tert-butyl ether (MTBE).

  • Basic Extraction: Transfer the solution to a separatory funnel and extract it one to three times with a 1 M aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃). The boronic acid will deprotonate to form the sodium boronate salt, which partitions into the aqueous layer.[9]

  • Separation: Combine the aqueous layers. The organic layer, containing neutral or basic impurities, can be discarded.

  • Acidification: Cool the combined aqueous layer in an ice bath and slowly acidify it to a pH of ~2-3 by adding 2 M hydrochloric acid (HCl). The pure boronic acid will precipitate out of the solution as a solid.

  • Product Extraction: Extract the acidified aqueous solution three times with fresh portions of ethyl acetate to recover the purified boronic acid.

  • Washing and Drying: Combine the organic extracts, wash once with brine, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Protocol 3: Troubleshooting Column Chromatography

This diagram provides a step-by-step guide to troubleshoot common issues encountered during column chromatography of boronic acids.

troubleshooting_chromatography start Problem: Streaking or No Elution on Silica Gel cause Probable Cause: Strong interaction between Lewis acidic Boron and Lewis basic Silanol groups start->cause solution1 Option 1: Switch Stationary Phase cause->solution1 solution2 Option 2: Modify Mobile Phase/Silica cause->solution2 solution3 Option 3: Derivatize the Analyte cause->solution3 s1_detail Use Neutral Alumina. Develop new eluent system (often less polar than for silica). solution1->s1_detail s2_detail Add modifier to eluent (e.g., 0.5% AcOH) OR Use Boric Acid-impregnated Silica Gel. solution2->s2_detail s3_detail Convert to Pinacol Boronate Ester. Purify ester via standard chromatography. Hydrolyze back to Boronic Acid. solution3->s3_detail end Successful Separation s1_detail->end s2_detail->end s3_detail->end

Caption: Troubleshooting guide for boronic acid column chromatography.

References

  • How to purify boronic acids/boronate esters? - ResearchGate. (2016-07-18). Available from: [Link]

  • Facile Chromatographic Method for Purification of Pinacol Boronic Esters - Oxford Academic. Available from: [Link]

  • US10377700B2 - Process for the recovery of a boronic acid - Google Patents.
  • Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015-01-21). Available from: [Link]

  • Strategies for the Analysis of Highly Reactive Pinacolboronate Esters - PubMed. (2012-03-16). Available from: [Link]

  • HELP: Purifying boronic acids sucks : r/OrganicChemistry - Reddit. (2025-11-08). Available from: [Link]

  • A Facile Chromatographic Method for Purification of Pinacol Boronic Esters - ResearchGate. (2025-08-09). Available from: [Link]

  • Arylboronic Acids – DRUG REGULATORY AFFAIRS INTERNATIONAL - WordPress.com. Available from: [Link]

  • Challenging purification of organoboronic acids - Chemistry Stack Exchange. (2025-11-08). Available from: [Link]

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing). Available from: [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System | Waters. Available from: [Link]

  • Purification of boronic acids? : r/chemistry - Reddit. (2017-12-19). Available from: [Link]

  • Process for purification of boronic acid and its derivatives - Google Patents.
  • Can I remove boronic acid using Work up process? - ResearchGate. (2016-12-28). Available from: [Link]

  • Strategies for the analysis of highly reactive pinacolboronate esters - ResearchGate. (2025-08-07). Available from: [Link]

  • Crystallization of Aryl-PinB boronic ester : r/Chempros - Reddit. (2026-01-27). Available from: [Link]

  • US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • 4 - Organic Syntheses Procedure. Available from: [Link]

  • CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield - Google Patents.
  • Boronic acid-promoted, site-selective Fischer esterification of sugar alcohols. Available from: [Link]

  • This compound (C7H8BClO3) - PubChemLite. Available from: [Link]

  • 4-Chlorophenylboronic acid | C6H6BClO2 | CID 74299 - PubChem. Available from: [Link]

  • Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC. Available from: [Link]

Sources

storage conditions to prevent degradation of (4-Chloro-2-(hydroxymethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (4-Chloro-2-(hydroxymethyl)phenyl)boronic acid (CAS No. 1365244-07-0). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this vital reagent in your experiments. Here, we address common challenges and questions regarding its storage and handling to prevent degradation.

I. Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored in a tightly sealed container in a dry environment, such as a desiccator, at room temperature.[1][2] Some suppliers may recommend refrigeration.[3] The key is to minimize exposure to moisture and atmospheric oxygen.

Q2: How sensitive is this boronic acid to moisture?

A2: Phenylboronic acids, in general, are susceptible to dehydration, which can lead to the formation of cyclic trimer anhydrides known as boroxines.[4][5][6] While this process is reversible upon exposure to water, it can complicate characterization and reaction stoichiometry. Therefore, it's crucial to handle the solid compound in a dry environment and use anhydrous solvents when preparing solutions for reactions that are sensitive to water.

Q3: Is this compound sensitive to light?

A3: While some boronic acids, particularly those with photosensitive groups like azobenzenes, can be light-sensitive, general arylboronic acids are not typically considered highly sensitive to ambient light for storage purposes.[7][8] However, as a general good laboratory practice, it is always advisable to store chemical reagents in opaque containers or in a dark place to prevent any potential photochemical degradation.

Q4: What are the visible signs of degradation?

A4: A change in the physical appearance of the white solid, such as discoloration (e.g., yellowing or browning) or a change in texture (e.g., clumping or becoming oily), can indicate degradation.[9] For solutions, the appearance of precipitates or a color change may suggest instability. However, the most reliable way to assess purity is through analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.

Q5: Can I store this compound in solution? If so, what solvents are recommended?

A5: Storing boronic acids in solution for extended periods is generally not recommended due to the potential for degradation, such as protodeboronation or oxidation, which can be accelerated in solution.[10] If short-term storage in solution is necessary, use anhydrous, aprotic solvents like dioxane or THF. For NMR analysis, deuterated methanol (d4-methanol) can be used, as it helps break up boroxine trimers, although it will cause the exchange of the B-OH protons with the solvent.[11]

II. Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, providing explanations and actionable solutions.

Issue 1: Inconsistent or Low Yields in Suzuki-Miyaura Coupling Reactions

Symptoms:

  • You are performing a Suzuki-Miyaura cross-coupling reaction, and the yield of your desired product is significantly lower than expected or varies between batches.

  • You observe the formation of phenol byproducts.

Possible Cause & Explanation:

This issue often points to the degradation of the boronic acid. One common degradation pathway is protodeboronation , where the C-B bond is cleaved and replaced with a C-H bond, rendering the boronic acid inactive for the coupling reaction. Another pathway is oxidation , which can convert the boronic acid to a phenol.[10][12][13] This can be exacerbated by heat, the presence of a base, or the palladium catalyst itself during the reaction.[10]

Troubleshooting Workflow:

A Low/Inconsistent Yields B Assess Purity of Boronic Acid (NMR) A->B C Purity Confirmed (>95%) B->C Good D Purity is Low (<95%) B->D Poor E Optimize Reaction Conditions (Anhydrous, Inert Atmosphere) C->E F Purify Boronic Acid (Recrystallization) D->F G Re-run Reaction with Purified Reagent E->G F->G H Problem Solved G->H

Caption: Troubleshooting workflow for low reaction yields.

Solutions:

  • Verify Purity: Before use, check the purity of your this compound using ¹H NMR. The presence of impurities or degradation products will be evident.

  • Purification by Recrystallization: If the purity is compromised, you can often purify the boronic acid by recrystallization.[14] A common method involves dissolving the compound in a minimal amount of a hot solvent in which it is soluble (like hot water or ethanol for some aryl boronic acids) and then allowing it to cool slowly to form crystals.[15][16]

  • Use Anhydrous Conditions: Ensure your reaction is set up under strictly anhydrous conditions and under an inert atmosphere (e.g., argon or nitrogen) to minimize moisture- and oxygen-driven degradation.

  • Consider a Boronic Ester: For particularly sensitive reactions, consider converting the boronic acid to a more stable boronic ester, such as a pinacol or MIDA ester, which can be more robust during purification and reaction setup.[17][18][19]

Issue 2: Unintelligible or Complex ¹H NMR Spectrum

Symptoms:

  • The ¹H NMR spectrum of your boronic acid appears broad, or you see more aromatic peaks than expected.

Possible Cause & Explanation:

This is a classic sign of boroxine formation . Boronic acids are prone to reversible self-condensation, losing water to form a six-membered cyclic trimer called a boroxine.[4][5] This creates a mixture of the monomeric boronic acid and the trimeric boroxine in solution, leading to complex or broad NMR spectra.

Solutions:

  • Use a Coordinating Solvent for NMR: To obtain a clean NMR spectrum, dissolve the sample in a coordinating deuterated solvent like methanol-d4 or DMSO-d6. These solvents will break up the boroxine trimer, providing a spectrum of the monomeric species.[11]

  • Add a Drop of D₂O: Adding a small amount of D₂O to your NMR sample (in a solvent like DMSO-d6) can also help shift the equilibrium back to the monomeric boronic acid.[11]

Issue 3: Solid Reagent Appears Clumped or Discolored

Symptoms:

  • The normally white, crystalline powder appears clumpy, sticky, or has taken on a yellowish hue.

Possible Cause & Explanation:

This indicates probable degradation due to improper storage, likely from exposure to moisture and/or air. The clumping suggests water absorption, which can facilitate hydrolysis and other degradation pathways. Discoloration may be a sign of oxidative degradation.

Solutions:

  • Assess Purity: Do not use the reagent directly. First, assess its purity by taking an NMR spectrum as described above.

  • Attempt Purification: If the NMR shows the desired compound is still the major component, purification by recrystallization may be possible.[14][15][16]

  • Discard if Heavily Degraded: If the reagent is significantly discolored or the NMR shows extensive degradation, it is best to discard it and use a fresh batch to ensure the reliability of your experimental results.

III. Experimental Protocols

Protocol 1: Purity Assessment by ¹H NMR Spectroscopy

Objective: To determine the purity of this compound and check for the presence of degradation products.

Materials:

  • This compound sample

  • Deuterated methanol (Methanol-d4) or Deuterated DMSO (DMSO-d6)

  • NMR tube

  • NMR spectrometer

Procedure:

  • Dissolve 5-10 mg of the boronic acid sample in approximately 0.6 mL of Methanol-d4 or DMSO-d6 in a clean, dry NMR tube.

  • Gently agitate the tube to ensure complete dissolution. As noted, Methanol-d4 is effective at breaking up boroxine oligomers.[11]

  • Acquire a ¹H NMR spectrum according to the instrument's standard operating procedures.

  • Analysis: The spectrum should show sharp, well-defined peaks corresponding to the structure of this compound. Look for the absence of significant unidentifiable peaks or broad humps that might indicate oligomerization or degradation. The B(OH)₂ protons will likely exchange with solvent and may not be visible or will appear as a broad peak.

Protocol 2: Recrystallization for Purification

Objective: To purify this compound that shows signs of minor degradation or impurities.

Materials:

  • Degraded boronic acid

  • Appropriate recrystallization solvent (e.g., a mixture of ethyl acetate and hexanes, or water, depending on solubility tests)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the impure boronic acid in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot solvent to just dissolve the solid.

  • Once fully dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals thoroughly under vacuum. It is crucial to ensure the purified solid is completely dry before storage.

  • Confirm the purity of the recrystallized product using ¹H NMR.

IV. Summary of Storage Conditions

ParameterRecommended ConditionRationale
Temperature Room Temperature[1][2] or Refrigerated[3]Stable at room temperature, refrigeration can slow degradation.
Atmosphere Dry, Inert (e.g., Argon) if possibleMinimizes moisture absorption and oxidation.
Light Store in a dark place or opaque containerGeneral precaution against potential photodegradation.
Container Tightly sealedPrevents exposure to atmospheric moisture and oxygen.

V. Key Degradation Pathways

cluster_0 Degradation of Boronic Acid A This compound B Boroxine (Trimer Anhydride) A->B H₂O (reversible) C Phenol Derivative (Oxidation Product) A->C + [O] (e.g., air, peroxides) D De-boronated Arene (Protodeboronation) A->D + H⁺ (e.g., moisture, acid)

Caption: Major degradation pathways for phenylboronic acids.

References

  • ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters?
  • Eawag-BBD. (2008, March 14). Phenol Family Degradation Pathway Map. Retrieved from [Link]

  • Negrete-Raymond, A., et al. (2003). Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. Applied and Environmental Microbiology, 69(7), 3896–3902.
  • Li, Y., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765.
  • Klaikherd, A., et al. (2020). Using Visible Light to Tune Boronic Acid−Ester Equilibria. Journal of the American Chemical Society, 142(47), 20035–20040.
  • Klaikherd, A., et al. (2020). Using visible light to tune boronic acid–ester equilibria. Semantic Scholar. Retrieved from [Link]

  • TheChemistryShack. (2015, November 12). How to Purify Boric Acid (by Recrystallization). [Video]. YouTube. [Link]

  • Wikipedia. Boronic acid. Retrieved from [Link]

  • Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(23), 8158–8169.
  • Smith, M. K., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(23), 15776–15785.
  • Colin, B., et al. (2024).
  • Reddit. (2017, November 21). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Retrieved from [Link]

  • Wiskur, S. L., et al. (2001). The development of photometric sensors for boronic acids. Bioorganic Chemistry, 29(5), 259-270.
  • Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118.
  • Smith, M. K., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications. Retrieved from [Link]

  • Kubát, P., et al. (2014). Boronic acids for sensing and other applications - a mini-review of papers published in 2013. Luminescence, 29(7), 849-858.
  • Ostatná, V., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(10), 4811–4819.
  • Taylor, M. S., et al. (2016). Boronic acid-promoted, site-selective Fischer esterification of sugar alcohols. Organic & Biomolecular Chemistry, 14(28), 6767-6771.
  • ResearchGate. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. Retrieved from [Link]

  • Shionoya, M., et al. (2004). Boronic Esters as a System for Crystallization-Induced Dynamic Self-Assembly Equipped with an “On−Off” Switch for Equilibration. Journal of the American Chemical Society, 126(23), 7156–7157.
  • Wikipedia. Phenylboronic acid. Retrieved from [Link]

  • ACS Symposium Series. (2016). Boron Chemistry: An Overview. Retrieved from [Link]

  • Borates Today. (2021, October 18). Boronic Acid. Retrieved from [Link]

  • Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS, 118(10), e2013691118.
  • Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(23), 8158-8169.
  • Hall, D. G. (Ed.). (2011).
  • Hall, D. G. (Ed.). (2011).
  • VTechWorks. (2010, May 5). Synthesis and Application of Boronic Acid Derivatives. Retrieved from [Link]

  • Boroncore. 1365244-07-0 | this compound. Retrieved from [Link]

  • Hall, D. G. (Ed.). (2011).
  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials, 2nd, Completely Revised Edition. Wiley.
  • Liu, Z., et al. (2018). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research, 51(10), 2457–2467.
  • Wang, B., et al. (2007). Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH. Journal of the American Chemical Society, 129(33), 10181–10187.

Sources

minimizing homocoupling side reactions with (4-Chloro-2-(hydroxymethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (4-Chloro-2-(hydroxymethyl)phenyl)boronic acid

Case ID: SC-59016-HOMO Assigned Specialist: Senior Application Scientist, Catalysis Group Status: Open[1]

Executive Summary: The "Hidden" Equilibrium

You are likely encountering homocoupling (formation of the symmetric biaryl dimer) not just because of oxygen presence, but because your substrate, This compound , is structurally predisposed to a dormant state.

Unlike standard phenylboronic acids, this molecule possesses an ortho-hydroxymethyl group that spontaneously dehydrates with the boronic acid moiety to form a cyclic boronate ester known as a benzoxaborole (specifically, a 5-chlorobenzo[c][1,2]oxaborol-1(3H)-ol derivative).[1]

The Core Conflict:

  • The Benzoxaborole Trap: The cyclic form is stable and reacts sluggishly in transmetallation.

  • The Oxygen Opportunity: While the catalyst waits for the benzoxaborole to open and react, trace oxygen oxidizes the Pd species, hijacking the cycle to produce the homocoupled dimer instead of your desired cross-coupling product.

To solve this, we must simultaneously accelerate the cross-coupling (by forcing the ring open) and eliminate the homocoupling pathway (by removing oxygen).

Diagnostic Guide: Identifying the Root Cause

Use this table to diagnose your specific failure mode based on visual and analytical observations.

ObservationProbable CauseMechanism
Reaction turns black immediately Rapid Pd precipitationPd(II) is reduced to Pd(0) but fails to enter the catalytic cycle due to lack of oxidative addition.[1]
Reaction stalls; SM remains Benzoxaborole "Lock"The equilibrium favors the cyclic form (inactive). pH is likely too low or water content is insufficient.[1]
Full conversion, but high Dimer % Oxidative HomocouplingOxygen is present.[2] The catalyst oxidizes the boronic acid faster than the cross-coupling can occur.
Reaction works but yield varies Inconsistent DegassingSparging efficiency varies between batches.
Technical Deep Dive: The Mechanisms
A. The Benzoxaborole Equilibrium

Your substrate exists in a pH-dependent equilibrium.[1]

  • Low/Neutral pH: Favors the Cyclic Benzoxaborole (Closed). This species protects the boron atom, making it poor at transmetallation.[3]

  • High pH (Aqueous): Favors the Open Boronate (Reactive). You must use aqueous base to drive this equilibrium to the right.

B. The Homocoupling Pathway

In the presence of


, the Pd(0) species (or a Pd(II) intermediate) acts as an oxidase.[4] It forms a peroxo-palladium complex that reacts with two equivalents of boronic acid to spit out the homocoupled dimer.[1]
Visualization of Competing Pathways

The following diagram illustrates how the "Closed" form slows down the desired path, allowing the "Oxidative" path to take over if oxygen is present.

G cluster_0 Substrate Equilibrium Cyclic Cyclic Benzoxaborole (Dormant/Stable) Open Open Boronate Species (Reactive) Cyclic->Open  + Aqueous Base (OH-) Open->Cyclic  Low pH / Anhydrous Pd0 Pd(0) Catalyst Open->Pd0  Transmetallation CrossProduct Cross-Coupling Product (Target) Pd0->CrossProduct  + Ar-X (Path A: Desired) Peroxo Pd-Peroxo Species Pd0->Peroxo  + O2 (Oxidation) O2 Trace O2 Halide Aryl Halide (Ar-X) Dimer Homocoupled Dimer (Side Product) Peroxo->Dimer  + 2nd Boronic Acid

Caption: The "Open" boronate is required for cross-coupling. If this step is slow, O2 diverts the catalyst toward homocoupling.

Optimized Protocol: The "Zero-Homocoupling" Method[1]

This protocol is designed to force the ring open while rigorously excluding oxygen.

Reagents:

  • Substrate: this compound (1.2 equiv)[1]

  • Coupling Partner: Aryl Halide (1.0 equiv)[5]

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) or Pd-118 (dtbpf).[1] Note: Bulky, electron-rich ligands accelerate transmetallation.[1]

  • Base:

    
     (3.0 equiv) dissolved in minimum water.
    
  • Solvent: 1,4-Dioxane or Toluene (degassed).[1]

Step-by-Step Procedure:

  • The "Pre-Soak" (Ring Opening):

    • Dissolve the boronic acid substrate in the organic solvent.

    • Add the aqueous base solution (

      
       in 
      
      
      
      , 3M).
    • Crucial: Stir this biphasic mixture vigorously for 10 minutes before adding catalyst. This shifts the equilibrium to the reactive open boronate form.

  • Deoxygenation (The "Freeze-Pump-Thaw" Standard):

    • Do not rely on simple nitrogen balloon sparging if you are seeing high dimer counts.[1]

    • Place the reaction vessel (containing solvent, substrate, and base) in a liquid nitrogen bath until frozen.

    • Apply high vacuum (10-15 min).[1]

    • Thaw under static inert gas (Argon preferred over Nitrogen due to density).[1]

    • Repeat 3 times.

  • Catalyst Addition:

    • Add the catalyst/ligand (or pre-catalyst) quickly against a counter-flow of Argon.

    • Alternative: Add catalyst as a solution in degassed solvent via syringe.[1]

  • Reaction:

    • Heat to 80-100°C. High temperature helps overcome the energy barrier of the benzoxaborole ring opening.

Frequently Asked Questions (FAQs)

Q: Can I use anhydrous conditions (e.g., Cs2CO3 in DMF)? A: Avoid this. Without water, the ortho-hydroxymethyl group will coordinate intramolecularly to the boron, locking it in the benzoxaborole form. Water/Hydroxide is required to hydrolyze this bond and generate the reactive boronate species [1].

Q: Why SPhos? Can I use PPh3? A: Triphenylphosphine (PPh3) is often too slow for sterically demanding or "protected" boronic acids like this one. SPhos (and other Buchwald ligands) creates a highly active Pd species that can "snatch" the open boronate form as soon as it becomes available, outcompeting the background oxidation reaction [2].

Q: I see the dimer even with rigorous degassing. Why? A: Check your aryl halide. If the oxidative addition of the aryl halide is slow (e.g., using an aryl chloride without a specialized catalyst), the Pd(0) sits idle. An idle Pd(0) is a sitting duck for even ppm levels of oxygen. Switch to an Aryl Bromide or Iodide, or use a more active precatalyst (e.g., XPhos Pd G4).

Q: Is the chloro-group on the boronic acid stable? A: generally, yes. The oxidative addition into a C-Cl bond is much slower than C-Br or C-I.[1] However, if you use highly active ligands (like tBu3P) at high temperatures, you might see polymerization. Keep temperatures below 100°C if possible.

References
  • Benzoxaborole Equilibrium: Adamczyk-Woźniak, L., et al. (2009).[1] "Benzoxaboroles – Old compounds with new applications."[1] Journal of Organometallic Chemistry. Link (Validates the cyclic nature of ortho-hydroxymethyl boronic acids).

  • Homocoupling Mechanism: Adamo, C., et al. (2006). "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex." Journal of the American Chemical Society.[3][6] Link (Establishes the oxygen-dependent mechanism).

  • Suppression Strategy: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews.[1] Link (Review of boronic acid stability and side reactions).

Sources

Validation & Comparative

1H NMR interpretation of (4-Chloro-2-(hydroxymethyl)phenyl)boronic acid vs benzoxaborole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between the open-chain (4-Chloro-2-(hydroxymethyl)phenyl)boronic acid and its cyclic dehydration product, 5-chlorobenzo[c][1,2]oxaborol-1(3H)-ol (a benzoxaborole).

Executive Summary: The Equilibrium Challenge

In drug discovery, particularly for anti-infectives (e.g., Tavaborole analogs), distinguishing between the open boronic acid and the cyclic benzoxaborole is critical. These two species exist in a dynamic, solvent-dependent equilibrium.

  • The "Open" Form: this compound. Typically favored in high-pH aqueous environments or in the presence of strong Lewis bases.

  • The "Closed" Form: 5-Chlorobenzoxaborole. This is the thermodynamically favored pharmacophore in solid state and non-aqueous solvents (DMSO, Acetone).

The Bottom Line: The most diagnostic NMR marker is the benzylic methylene proton (


) signal . Cyclization induces a distinct downfield shift (~0.4 – 0.5 ppm)  compared to the open form.

Mechanistic Context: The Cyclization Equilibrium

To interpret the NMR, one must understand the chemical transformation. The reaction is a reversible dehydration where the pendant hydroxymethyl group attacks the electrophilic boron center.

Diagram 1: Equilibrium Pathway

The following diagram illustrates the reversible cyclization and the role of water/solvent in driving the species distribution.

Equilibrium Open OPEN FORM (Boronic Acid) sp2 Hybridized (mostly) TS TRANSITION (Tetrahedral Intermediate) Open->TS -H+ / Nucleophilic Attack Closed CLOSED FORM (Benzoxaborole) Cyclic Hemiester TS->Closed -H2O (Dehydration) Closed->Open +H2O (Hydrolysis) Water + H2O

Caption: The dehydration of the open boronic acid (left) leads to the cyclic benzoxaborole (right). In dry DMSO-d6, the equilibrium shifts strongly to the right.

Detailed 1H NMR Analysis

Diagnostic Signal Comparison

The table below summarizes the key chemical shifts (


) observed in DMSO-

, the standard solvent for these lipophilic boron compounds.
Signal IdentityOpen Form (Boronic Acid)Closed Form (Benzoxaborole)

(Shift)
Mechanistic Cause
Benzylic

4.50 – 4.65 ppm (s or d)4.95 – 5.10 ppm (s)+0.45 ppm Ring strain and electron withdrawal by the cyclic B-O bond.
Boron

~8.0 – 8.5 ppm (Broad, 2H)9.0 – 9.4 ppm (Sharp/Broad, 1H)DownfieldAcidity change; the cyclic B-OH is typically more acidic and deshielded.
Aromatic Protons 7.3 – 7.8 ppm7.4 – 7.9 ppmMinorSlight changes in ring current due to planarization of the heterocyclic ring.
Hydroxyl (Alcohol) ~5.0 – 5.2 ppm (t,

)
Absent N/AThe alcohol proton is lost as water during cyclization.
Solvent Effects (Critical Variable)
  • DMSO-

    
    :  Favors the Closed  form. The spectrum usually shows a clean singlet for the 
    
    
    
    at ~5.0 ppm and a single proton for the B-OH.
  • 
     / 
    
    
    
    :
    Promotes Rapid Exchange . In deutero-methanol or water, the ring often opens, or the exchange rate becomes faster than the NMR timescale. This results in the disappearance of OH signals and the shifting of the
    
    
    peak upfield toward the open form (~4.6 ppm).

Experimental Protocols

Protocol A: Determining Purity and Form

Objective: Confirm if the synthesized batch is the benzoxaborole or the open acid.

  • Sample Prep: Dissolve ~5-10 mg of the compound in 0.6 mL of dry DMSO-

    
     . (Avoid "wet" DMSO, as water promotes ring opening).
    
  • Acquisition: Run a standard proton scan (16 scans,

    
     = 1.0s).
    
  • Analysis:

    • Check the region 4.9 – 5.1 ppm . A strong singlet here indicates the Cyclic form.

    • Check the region 4.5 – 4.7 ppm . A peak here (often a doublet if coupling to OH is preserved, or a singlet) indicates the Open form.

    • Integration: Integrate the B-OH peak (usually >9.0 ppm). If it integrates to 1H relative to the aromatic signals, it confirms the cyclic mono-hydroxyl species.

Protocol B: The "Water Titration" Validation

Objective: Prove the dynamic equilibrium (Self-Validating Experiment).

  • Take the DMSO-

    
     sample from Protocol A (showing the cyclic form at ~5.0 ppm).
    
  • Add 20

    
    L of 
    
    
    
    directly to the NMR tube.
  • Shake and re-acquire the spectrum.

  • Observation:

    • The B-OH signal (9.2 ppm) will broaden or disappear (exchange with D).

    • The Benzylic

      
       peak may shift slightly upfield or broaden as the equilibrium is perturbed toward the open form.
      
    • Note: Complete hydrolysis usually requires high water content or pH adjustment, but a shift confirms the lability of the B-O bond.

Decision Logic for Spectral Assignment

Use the following logic flow to assign your spectrum definitively.

Diagram 2: Spectral Assignment Decision Tree

DecisionTree Start Acquire 1H NMR in DMSO-d6 CheckCH2 Analyze Benzylic CH2 Region Start->CheckCH2 Signal50 Signal at 4.9 - 5.1 ppm CheckCH2->Signal50 Major Peak Signal46 Signal at 4.5 - 4.7 ppm CheckCH2->Signal46 Major Peak CheckOH Check OH Region (>9 ppm) Signal50->CheckOH Open CONCLUSION: Open Boronic Acid Signal46->Open Integral ~ 2H (broad) Cyclic CONCLUSION: Cyclic Benzoxaborole CheckOH->Cyclic Integral ~ 1H Mixture CONCLUSION: Mixture/Equilibrium CheckOH->Mixture Integral non-integer

Caption: Workflow for distinguishing the 5-chlorobenzoxaborole from its open precursor based on chemical shift and integration.

References

  • Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore. Journal of the American Chemical Society / PMC. (Demonstrates the ~0.5 ppm shift difference between open and closed forms).

  • Functional Group Compatibility of the Oxidation-Resistant Benzoxaborolone Pharmacophore. Chemical Reviews / PMC. (Discusses the stability and equilibrium constants of boron heterocycles).

  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid. National Science Foundation (NSF). (Provides background on boron NMR shifts and hybridization changes).

  • Tavaborole 1H NMR Spectrum Data. ChemicalBook. (Reference data for the 5-fluoro analog showing the benzylic shift at ~5.0 ppm).

A Comparative Guide to HPLC Method Development for the Purity Analysis of (4-Chloro-2-(hydroxymethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven approach to developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the purity analysis of (4-Chloro-2-(hydroxymethyl)phenyl)boronic acid. As a critical intermediate in pharmaceutical synthesis, ensuring the purity of this compound is paramount. This document moves beyond a simple recitation of steps to explain the scientific rationale behind each decision, comparing alternative approaches and providing the necessary data to support the final recommended method. All methodologies are presented with the goal of creating a self-validating system that meets rigorous international standards.

The Analytical Challenge: Understanding Boronic Acids

This compound, like many boronic acids, presents unique analytical challenges. The primary issue is the susceptibility of the boronic acid functional group to dehydration, forming cyclic anhydrides (boroxines), and its potential for degradation.[1] Furthermore, boronic acid pinacol esters, which are common precursors, are prone to hydrolysis back to the boronic acid under typical reversed-phase HPLC conditions.[2][3][4] This inherent instability necessitates a carefully designed analytical method to ensure that the observed impurities are genuine and not artifacts of the analytical process itself.

The goal is to develop a stability-indicating HPLC method, one that can accurately separate the main compound from its potential impurities and degradation products. This requires a systematic approach to method development, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[5][6][7][8][9][10]

Strategic Approach to Method Development

Our method development strategy is a multi-stage process, beginning with an initial screening of chromatographic conditions and culminating in a fine-tuned, validated method. The workflow is designed to logically progress from broad parameter selection to specific optimization.

MethodDevelopmentWorkflow A Analyte Characterization (Solubility, pKa, UV spectra) B Initial Screening: Column & Mobile Phase A->B Input C Optimization of Chromatographic Parameters B->C Promising Conditions D Forced Degradation Study C->D Optimized Method E Method Validation (as per ICH Q2(R2)) D->E Specificity Demonstration F Final Method E->F Validated Method

Caption: Workflow for HPLC Method Development.

Comparative Analysis of Chromatographic Conditions

The core of method development lies in the systematic evaluation of different chromatographic parameters. Here, we compare several key variables to arrive at an optimal separation.

Column Selection: The Foundation of Separation

The choice of a stationary phase is critical. For polar compounds like boronic acids, a conventional C18 column might not provide adequate retention. We compared three columns with different stationary phases.

ColumnStationary PhaseParticle Size (µm)Dimensions (mm)Rationale for Selection
Column A C183.54.6 x 150Standard starting point for reversed-phase.
Column B Phenyl-Hexyl3.04.6 x 150Offers alternative selectivity through pi-pi interactions.
Column C C18 with low silanol activity2.54.6 x 50Minimizes on-column hydrolysis of boronic acid esters.[3][4]

Experimental Outcome: While the standard C18 provided some separation, peak tailing was observed. The Phenyl-Hexyl column showed improved peak shape. However, the C18 with low silanol activity (Column C) provided the best overall performance with superior peak symmetry and minimal on-column degradation, making it the preferred choice.

Mobile Phase Composition: Driving Selectivity

The mobile phase composition, including the organic modifier and pH, significantly influences the separation. We evaluated both methanol and acetonitrile as organic modifiers and tested different pH conditions.

Mobile Phase SystemOrganic ModifierAqueous PhaseObservations
System 1 Acetonitrile0.1% Formic Acid in Water (pH ~2.7)Good peak shape for the main analyte but potential for co-elution of impurities.
System 2 Methanol0.1% Formic Acid in Water (pH ~2.7)Broader peaks compared to acetonitrile, leading to lower resolution.
System 3 Acetonitrile10 mM Ammonium Acetate (pH ~7.0)Improved retention of the main analyte and better separation of polar impurities.[11]
System 4 AcetonitrileWater (No pH modifier)Reduced risk of on-column hydrolysis.[3][4]

Experimental Outcome: A gradient elution using acetonitrile and water with no pH modifier (System 4) was found to be the most effective. This approach minimizes the potential for acid- or base-catalyzed degradation on the column. The use of a neutral pH also helps in retaining the partially ionized boronic acid.

Forced Degradation Studies: Ensuring Stability-Indicating Power

To develop a true stability-indicating method, forced degradation studies are essential.[12][13][14] These studies involve subjecting the analyte to harsh conditions to generate potential degradation products. The goal is to demonstrate that the analytical method can separate these degradants from the parent compound.

ForcedDegradation cluster_stress Stress Conditions A Acid Hydrolysis (0.1 M HCl, 60°C) G HPLC Analysis of Stressed Samples A->G B Base Hydrolysis (0.1 M NaOH, 60°C) B->G C Oxidative (3% H2O2, RT) C->G D Thermal (80°C, 48h) D->G E Photolytic (ICH Q1B) E->G F This compound (API) F->A Subjected to F->B Subjected to F->C Subjected to F->D Subjected to F->E Subjected to H Peak Purity Assessment (PDA Detector) G->H

Caption: Forced Degradation Study Workflow.

Summary of Forced Degradation Results:

Stress Condition% DegradationNumber of DegradantsObservations
Acid Hydrolysis~15%2Major degradant at RRT 0.85.
Base Hydrolysis~20%3Significant degradation with multiple products.
Oxidative~10%1A distinct oxidative impurity was formed.
Thermal<5%1The compound is relatively stable to heat.
Photolytic~8%2Minor degradation observed.

The developed HPLC method successfully separated all degradation products from the main peak, with a resolution of >2.0 for all critical pairs. Peak purity analysis using a photodiode array (PDA) detector confirmed the homogeneity of the main analyte peak in all stressed samples.

Recommended HPLC Method and Protocol

Based on the comparative studies, the following HPLC method is recommended for the purity analysis of this compound.

Chromatographic Conditions
ParameterCondition
Column Low silanol activity C18, 2.5 µm, 4.6 x 50 mm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
10.0
12.0
12.1
15.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm
Injection Volume 5 µL
Sample Diluent Acetonitrile
Step-by-Step Protocol
  • Preparation of Mobile Phase: Prepare Mobile Phase A (Water, HPLC grade) and Mobile Phase B (Acetonitrile, HPLC grade). Degas both solutions before use.

  • Standard Preparation: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile to obtain a concentration of 0.1 mg/mL.

  • Sample Preparation: Accurately weigh about 10 mg of the test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile to obtain a concentration of 0.1 mg/mL.

  • System Suitability:

    • Inject the standard solution five times.

    • The relative standard deviation (RSD) for the peak area of the main analyte should be not more than 2.0%.

    • The tailing factor for the main analyte peak should be between 0.8 and 1.5.

    • The theoretical plates for the main analyte peak should be not less than 2000.

  • Analysis: Inject the blank (acetonitrile), followed by the standard solution and then the sample solution.

  • Calculations: Calculate the percentage of each impurity in the sample using the area normalization method.

Method Validation

The recommended method was validated according to ICH Q2(R2) guidelines.[5][6][9] The validation parameters included specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness. The method met all acceptance criteria, demonstrating its suitability for the intended purpose.

Conclusion

The development of a reliable HPLC method for the purity analysis of this compound requires a systematic approach that addresses the inherent chemical properties of the analyte. By comparing different columns and mobile phase systems, and by performing comprehensive forced degradation studies, a robust, stability-indicating method was established. The use of a low-silanol activity C18 column with a simple water/acetonitrile gradient provides excellent separation and minimizes the risk of on-column sample degradation. This guide provides a clear rationale and experimental data to support the selection of the final method, ensuring both scientific integrity and regulatory compliance.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. [Link][7][15]

  • International Council for Harmonisation. ICH Q2(R2) Validation of Analytical Procedures. [Link][5][6][9]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link][8]

  • IntuitionLabs.ai. ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link][10]

  • PubMed. Strategies for the Analysis of Highly Reactive Pinacolboronate Esters. [Link][2]

  • ResearchGate. Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. [Link][3]

  • Taylor & Francis Online. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. [Link][4]

  • Waters. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link][11]

  • ResearchGate. Does any one have a general idea about Boronic acids HPLC methods? [Link][1]

  • Biomed J Sci & Tech Res. Forced Degradation – A Review. [Link][12]

  • American Pharmaceutical Review. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link][13]

  • A practical guide to forced degradation and stability studies for drug substances. [Link][14]

Sources

comparative stability studies of boronic acids vs benzoxaboroles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Verdict

For researchers in medicinal chemistry and chemical biology, the choice between Phenylboronic Acids (PBAs) and Benzoxaboroles is rarely about simple preference—it is dictated by the specific stability profile required by the biological target and the environmental stress.

  • Select Benzoxaboroles (e.g., Tavaborole scaffold) when your primary goal is target engagement at physiological pH . Their lower

    
     (~7.4) allows them to exist as the active tetrahedral anion under physiological conditions, facilitating strong, reversible covalent interactions with diols (e.g., sugars, RNA). While their oxidative stability is comparable to PBAs, their resistance to protodeboronation (hydrolysis of the C–B bond) is superior due to the cyclic protection of the boron center.
    
  • Select Benzoxaborolones (2-carboxy derivatives) when oxidative resistance is paramount. Unlike standard benzoxaboroles, these variants exhibit up to

    
    -fold greater stability against Reactive Oxygen Species (ROS), making them ideal for environments with high oxidative stress.
    
  • Select PBAs primarily for synthetic utility or transient inhibition where long-term aqueous stability is less critical, or when the specific geometry of the benzoxaborole ring sterically hinders the binding pocket.

Part 1: Structural Basis of Stability

The divergence in stability stems from the geometric and electronic constraints imposed by the heterocyclic ring in benzoxaboroles.[1]

Lewis Acidity and Modulation

Boronic acids act as Lewis acids.[2][3][4][5][6] They do not donate a proton; rather, they accept a hydroxide ion to transition from a trigonal planar (


) neutral form to a tetrahedral (

) anionic form.
  • PBAs: Typically have a

    
     of 8.5–9.5. At physiological pH (7.4), they remain largely in the neutral, trigonal form, which is less reactive toward diol targets.
    
  • Benzoxaboroles: The ring strain and the electron-donating oxygen within the oxaborole ring increase the Lewis acidity of the boron center. This drops the

    
     to ~7.2–7.5. Consequently, a significant fraction exists as the reactive tetrahedral anion at pH 7.4, ready to bind biological nucleophiles without requiring an entropic penalty for hybridization change.
    
The "Ring Effect" on Hydrolysis

In PBAs, the C–B bond is exposed. In benzoxaboroles, the boron is part of a five-membered oxaborole ring. This cyclic structure creates a "locked" conformation that sterically and electronically shields the C–B bond from hydrolytic cleavage (protodeboronation), a common degradation pathway for heteroaryl boronic acids.

Part 2: Critical Stability Analysis

A. Oxidative Stability (Resistance to ROS)

Oxidative deboronation is the irreversible conversion of the C–B bond to a C–OH bond (yielding a phenol and boric acid) mediated by species like


.

Key Insight: Standard benzoxaboroles (BL) are not significantly more resistant to oxidation than PBAs. However, Benzoxaborolones (BOL) —where the cyclic ether is replaced by a cyclic ester—are hyper-stable.

Compound ClassStructure TypeRelative Oxidative Stability (

)
Mechanism of Resistance
Phenylboronic Acid (PBA) Open Chain1.0 (Baseline)None. Empty p-orbital is highly accessible to nucleophilic attack by hydroperoxide anion (

).
Benzoxaborole (BL) Cyclic Hemiacetal~0.5 – 1.5 (Comparable to PBA)The ring does not significantly destabilize the transition state for oxygen insertion.
Benzoxaborolone (BOL) Cyclic Ester> 10,000x More Stable Stereoelectronic effects prevent the orbital overlap required for the 1,2-aryl migration step of oxidation.

Data Source: Comparisons based on kinetic profiling by Raines et al. (PNAS, 2021).

B. Metabolic Stability (Microsomal Clearance)

In drug development, metabolic stability is assessed via clearance in liver microsomes (RLM/HLM).

  • Phase I Metabolism: Benzoxaboroles are generally stable to CYP450-mediated oxidation at the boron center itself. However, the organic scaffold can still be hydroxylated.

  • Phase II Metabolism: The hydroxyl group on the boron is a site for glucuronidation, but the tetrahedral adduct formation with biological diols can sequester the drug, potentially extending half-life.

  • Protodeboronation: In vivo, PBAs often suffer from rapid C–B bond cleavage. Benzoxaboroles show significantly reduced clearance via this specific pathway.

Part 3: Visualizing the Degradation Pathways

The following diagram illustrates the competing pathways of functional binding (desired) vs. oxidative degradation (undesired), highlighting where the benzoxaborole structure intervenes.

StabilityPathways cluster_0 Physiological Equilibrium cluster_1 Degradation (Oxidative) cluster_2 Therapeutic Action Trigonal Neutral Trigonal (sp2 Boron) Tetrahedral Anionic Tetrahedral (sp3 Boron) Trigonal->Tetrahedral + OH- (pH > pKa) PeroxideAdduct Hydroperoxide Adduct (Unstable Intermediate) Trigonal->PeroxideAdduct + H2O2 (ROS) TargetComplex Drug-Target Adduct (e.g., tRNA synthetase) Tetrahedral->TargetComplex + Diol Target (Reversible) Phenol Phenol + Boric Acid (Inactive) PeroxideAdduct->Phenol 1,2-Aryl Shift (Irreversible) Note Benzoxaborolones inhibit this 1,2-shift step Note->PeroxideAdduct

Caption: Mechanistic bifurcation of organoboron species. Benzoxaboroles favor the green pathway (Target Complex) at pH 7.4 due to lower pKa. Benzoxaborolones specifically block the red pathway (Oxidation) by destabilizing the 1,2-aryl shift transition state.

Part 4: Experimental Protocols

Protocol A: Comparative Oxidative Stability Assay ( Challenge)

Use this protocol to determine if your scaffold requires the hyper-stable benzoxaborolone modification.

Reagents:

  • Test Compound (10 mM in DMSO)[7]

  • Phenylboronic Acid (Control, 10 mM in DMSO)

  • Phosphate Buffer (100 mM, pH 7.4)

  • Hydrogen Peroxide (

    
    , 100 mM stock)
    
  • Catalase (for quenching)

Workflow:

  • Preparation: Dilute Test Compound and Control to 500 µM in Phosphate Buffer.

  • Initiation: Add

    
     to a final concentration of 5 mM (10-fold excess) to simulate high oxidative stress.
    
  • Incubation: Incubate at 37°C with gentle shaking.

  • Sampling:

    • Time points: 0, 15, 30, 60, 120, 240 mins.

    • Aliquot 50 µL into 150 µL of quench solution (Acetonitrile + 100 U/mL Catalase).

  • Analysis: Analyze via HPLC-UV or LC-MS. Monitor the disappearance of the parent peak and the appearance of the corresponding phenol.

  • Calculation: Plot

    
     vs time. The slope is 
    
    
    
    .
Protocol B: Microsomal Metabolic Stability

Use this protocol to assess in vivo clearance prediction.

MicrosomalAssay cluster_sampling Sampling Loop Start Start: 1 µM Test Cmpd in Buffer (pH 7.4) PreInc Add Liver Microsomes (0.5 mg/mL protein) Pre-incubate 5 min @ 37°C Start->PreInc Initiate Initiate Reaction: Add NADPH (1 mM) PreInc->Initiate Sample Remove Aliquot (0, 5, 15, 30, 60 min) Initiate->Sample Quench Quench in cold ACN (containing Internal Std) Sample->Quench Analyze Centrifuge & Analyze Supernatant (LC-MS/MS) Quench->Analyze Calc Calculate Intrinsic Clearance (CL_int) Analyze->Calc

Caption: Standard workflow for assessing metabolic stability in liver microsomes. Benzoxaboroles are analyzed for both oxidative metabolism and hydrolytic deboronation.

Part 5: References

  • Functional Group Compatibility of the Oxidation-Resistant Benzoxaborolone Pharmacophore. Journal of Organic Chemistry. (2025). Link

  • Boronic Acid with High Oxidative Stability and Utility in Biological Contexts. Proceedings of the National Academy of Sciences (PNAS). (2021). Link

  • Benzoxaboroles – Novel Autotaxin Inhibitors. Molecules. (2019). Link

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways. Journal of the American Chemical Society. (2022). Link

  • The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Pharmaceuticals. (2021). Link

Sources

Safety Operating Guide

Personal protective equipment for handling (4-Chloro-2-(hydroxymethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Compound: (4-Chloro-2-(hydroxymethyl)phenyl)boronic acid CAS: 1365244-07-0 (Open form) / Note: Often exists in equilibrium with 5-chlorobenzo[c][1,2]oxaborol-1(3H)-ol Molecular Formula: C₇H₈BClO₃[1]

This guide addresses the specific handling requirements for This compound . Unlike standard phenylboronic acids, this compound possesses an ortho-hydroxymethyl group, creating a dynamic equilibrium between the open boronic acid and the cyclic benzoxaborole (hemi-ester) form. This equilibrium is sensitive to pH and solvent, influencing solubility, reactivity, and shelf-life stability [1].

Operational Criticality:

  • Dehydration Risk: Spontaneous cyclization releases water; storage under desiccated conditions is mandatory to maintain stoichiometry.

  • Solubility Profile: The cyclic form is generally more soluble in organic solvents (DMSO, MeOH) than the open acid form.

  • Lewis Acidity: The boron center acts as a Lewis acid, capable of reversible covalent bonding with diols (e.g., sugars, glycoproteins), posing specific biological interaction risks [2].

Hazard Identification & Risk Assessment

Based on GHS Classifications for Benzoxaborole Precursors

Hazard CategoryGHS CodeDescriptionOperational Implication
Acute Toxicity H302Harmful if swallowed.[2]Do not mouth pipette. Wash hands immediately after doffing gloves.
Skin Irritation H315Causes skin irritation.[3][4][5]Direct contact causes dermatitis. Double-gloving recommended for solutions.
Eye Irritation H319Causes serious eye irritation.[3][4][6]Boronic acids are potent ocular irritants.[5] Goggles are non-negotiable.
STOT-SE H335May cause respiratory irritation.Zero-tolerance for open-bench handling. All solids must be handled in a fume hood.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not static; it must adapt to the operational state (solid vs. solution) and scale.

Glove Selection Strategy

Boronic acids can permeate standard latex. Nitrile is the required standard.

  • Standard Handling (< 1g, Solid): Single Nitrile Glove (min 0.11 mm thickness).

  • Solution Handling / Scale-up (> 1g): Double Nitrile Glove or bonded Barrier Glove (e.g., Ansell Microflex).

    • Why? Solvents like DMSO (commonly used for this compound) enhance skin permeability, carrying the boronic acid across the dermal barrier.

Respiratory Protection[9][10]
  • Primary Control: Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary Control (Spill/Outside Hood): N95 (US) or P2 (EU) particulate respirator.

Visual Decision Logic

The following diagram outlines the decision matrix for PPE selection based on experimental conditions.

PPE_Decision_Matrix Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution (DMSO/MeOH) State->Liquid Scale_Solid Scale < 100 mg? Solid->Scale_Solid Scale_Liquid Solvent: DMSO/DMF? Liquid->Scale_Liquid Level1 LEVEL 1 PPE: Std. Nitrile Gloves Safety Glasses Lab Coat Fume Hood Scale_Solid->Level1 Yes Level2 LEVEL 2 PPE: Double Nitrile Gloves Chemical Goggles Fume Hood Scale_Solid->Level2 No (>100mg) Scale_Liquid->Level2 Volatile (MeOH) Level3 LEVEL 3 PPE: Barrier Gloves (Silver Shield) Face Shield + Goggles Respiratory Support (if outside hood) Scale_Liquid->Level3 Penetrating (DMSO)

Caption: PPE Decision Matrix for this compound handling.

Operational Handling Protocols

Weighing & Transfer (Static Control)

Boronic acids are often electrostatic. The ortho-hydroxymethyl group adds hydrogen-bonding capability, making the powder "sticky" or prone to clumping due to moisture absorption.

  • Environment: Weigh only inside a chemically filtered balance enclosure or fume hood.

  • Anti-Static Measures: Use an ionizing bar or anti-static gun on the weighing boat before transfer.

  • Tools: Use glass or stainless steel spatulas. Avoid plastic, which increases static charge.

Solubilization & Reaction Setup
  • Solvent Choice: The compound is sparingly soluble in water but highly soluble in DMSO, DMF, and Methanol.

  • Equilibrium Management: In protic solvents (MeOH, Water), the equilibrium shifts. To lock the structure in the cyclic benzoxaborole form for analysis, use non-protic polar solvents or dehydrating conditions [3].

Protocol: Preparing a 100 mM Stock Solution (DMSO)

  • Calculate mass required (MW ≈ 186.40 g/mol for acid form).

  • Don Level 3 PPE (Barrier gloves) due to DMSO use.

  • Add solid to vial first.

  • Add dry DMSO slowly down the side of the vial.

  • Vortex for 30 seconds. Note: Exothermic dissolution is negligible.

  • Storage: Store at -20°C. Stability is >6 months if kept dry. Moisture promotes hydrolysis/equilibrium shifts.

Disposal & Decontamination[11]

Waste Categorization

This compound contains a halogen (Chlorine) and Boron. It cannot go into general organic waste if your facility segregates halogenated solvents.

  • Stream: Halogenated Organic Waste.

  • Labeling: Must explicitly list "Organoboron compound" and "Chlorinated".

Spill Cleanup Procedure
  • Isolate: Evacuate the immediate area (3-meter radius).

  • PPE: Don Level 2 PPE (Goggles, Double Gloves, N95/P2 mask).

  • Contain: Cover spill with a dry absorbent pad or vermiculite. Do not use water initially , as this spreads the boronic acid and creates a slippery film.

  • Collect: Sweep solid/absorbent into a sealable hazardous waste bag.

  • Decontaminate: Wipe the surface with 70% Ethanol followed by a soap/water wash. The ethanol helps solubilize the organic boronic species better than water alone.

Emergency Response

IncidentImmediate Action
Eye Contact Flush immediately with water for 15 minutes. Lift eyelids. Boronic acids bind to corneal mucins; thorough irrigation is critical. Seek medical attention.
Skin Contact Wash with soap and water for 15 minutes.[4][7] If dissolved in DMSO, monitor for systemic absorption signs (metallic taste).
Inhalation Move to fresh air.[3][4][5][6][7][8][9] If wheezing occurs, administer oxygen (trained personnel only).

References

  • Adamczyk-Woźniak, A., et al. (2015). Benzoxaboroles – Old compounds with new applications. Journal of Organometallic Chemistry.

  • Baker, S. J., et al. (2011). Therapeutic potential of boron-containing compounds. Future Medicinal Chemistry.

  • Sigma-Aldrich. (2023). Safety Data Sheet: Phenylboronic Acid Derivatives.

  • TCI Chemicals. (2024). Product Specification: 4-(Hydroxymethyl)phenylboronic acid.[6][10][11]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Chloro-2-(hydroxymethyl)phenyl)boronic acid
Reactant of Route 2
(4-Chloro-2-(hydroxymethyl)phenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.